molecular formula C8H6F2O4S B13214415 Methyl 4-fluoro-3-(fluorosulfonyl)benzoate

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate

Cat. No.: B13214415
M. Wt: 236.19 g/mol
InChI Key: DQNOWHHDEIYPCO-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is a fluorinated aromatic ester with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol . This compound is characterized by the presence of both fluorine and fluorosulfonyl groups attached to the benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-fluoro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines and thiols.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-(fluorosulfonyl)benzoate is unique due to the presence of both fluorine and fluorosulfonyl groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H6F2O4S

Molecular Weight

236.19 g/mol

IUPAC Name

methyl 4-fluoro-3-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6F2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3

InChI Key

DQNOWHHDEIYPCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)F

Origin of Product

United States

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